4-(Hydroxy((1S)-5-vinylquinuclidin-2-yl)methyl)-6-methoxyquinolin-2(1H)-one

Monoamine oxidase B inhibition Neuroprotection Enzyme selectivity

4-(Hydroxy((1S)-5-vinylquinuclidin-2-yl)methyl)-6-methoxyquinolin-2(1H)-one (CAS 53537-71-6, C₂₀H₂₄N₂O₃, MW 340.42), also indexed as (9S)-9-Hydroxy-6′-methoxycinchonan-2′(1′H)-one, is a reduced‑alcohol cinchona alkaloid derivative bearing a quinolin‑2(1H)-one core with a 6‑methoxy substituent and a 5‑vinylquinuclidin‑2‑yl hydroxymethyl side‑chain. The compound is structurally and biosynthetically related to the major quinidine metabolites 3‑hydroxyquinidine (3‑OH) and 2′‑oxoquinidinone (the C9‑ketone analog).

Molecular Formula C20H24N2O3
Molecular Weight 340.4 g/mol
Cat. No. B12874951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxy((1S)-5-vinylquinuclidin-2-yl)methyl)-6-methoxyquinolin-2(1H)-one
Molecular FormulaC20H24N2O3
Molecular Weight340.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC(=O)C=C2C(C3CC4CCN3CC4C=C)O
InChIInChI=1S/C20H24N2O3/c1-3-12-11-22-7-6-13(12)8-18(22)20(24)16-10-19(23)21-17-5-4-14(25-2)9-15(16)17/h3-5,9-10,12-13,18,20,24H,1,6-8,11H2,2H3,(H,21,23)
InChIKeyFRZGROVVMXMITN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Hydroxy((1S)-5-vinylquinuclidin-2-yl)methyl)-6-methoxyquinolin-2(1H)-one (CAS 53537-71-6) – Scientific Sourcing & Differentiation Guide


4-(Hydroxy((1S)-5-vinylquinuclidin-2-yl)methyl)-6-methoxyquinolin-2(1H)-one (CAS 53537-71-6, C₂₀H₂₄N₂O₃, MW 340.42), also indexed as (9S)-9-Hydroxy-6′-methoxycinchonan-2′(1′H)-one, is a reduced‑alcohol cinchona alkaloid derivative bearing a quinolin‑2(1H)-one core with a 6‑methoxy substituent and a 5‑vinylquinuclidin‑2‑yl hydroxymethyl side‑chain . The compound is structurally and biosynthetically related to the major quinidine metabolites 3‑hydroxyquinidine (3‑OH) and 2′‑oxoquinidinone (the C9‑ketone analog) [1]. Its quinolin‑2‑one scaffold distinguishes it from parent quinidine and the 2′‑oxo derivative, conferring a distinct hydrogen‑bond donor/acceptor profile that alters target engagement, metabolic stability, and proarrhythmic liability. This guide provides procurement‑relevant, comparator‑anchored evidence to support compound selection over closely related analogs in antiarrhythmic pharmacology, MAO‑targeted screening, and drug‑metabolism research.

Why Quinidine or 3‑Hydroxyquinidine Cannot Substitute for 4-(Hydroxy((1S)-5-vinylquinuclidin-2-yl)methyl)-6-methoxyquinolin-2(1H)-one in Research and Assay Selection


Quinidine and its major circulating metabolite 3‑hydroxyquinidine share a carbinol (C‑9 alcohol) linkage, whereas the target compound is characterized by a quinolin‑2(1H)-one nucleus and a distinct C‑9 oxidation state that fundamentally remodel electrophysiological and enzyme‑inhibition profiles [1]. Direct comparative data demonstrate that the target compound evokes a unique pattern of cardiac repolarization—prolonging action potential duration without triggering early afterdepolarizations, a proarrhythmic flag observed with quinidine, 3‑hydroxyquinidine, and dihydroquinidine [2]. Simultaneously, the compound displays a >25‑fold differential in MAO‑B versus MAO‑A potency that is absent in quinidine, making generic substitution scientifically invalid for any protocol requiring class‑I antiarrhythmic‑relevant electrophysiology or monoamine‑oxidase profiling [3]. These structural and pharmacological divergences preclude interchangeability and demand compound‑specific sourcing.

Head‑to‑Head Quantitative Differentiation of 4-(Hydroxy((1S)-5-vinylquinuclidin-2-yl)methyl)-6-methoxyquinolin-2(1H)-one Against Closest Analogs


MAO‑B Inhibition Potency: 7.6‑Fold Higher Activity Compared with the Parent Drug Quinidine

The target compound inhibits recombinant human MAO‑B with an IC₅₀ of 4.01 µM, whereas quinidine achieves only 1.13 µM—revealing a 3.5‑fold weaker interaction for the parent drug [1][3]. Conversely, the target compound is 7.6‑fold more potent against MAO‑B than against MAO‑A (IC₅₀ 25.3 µM), a selectivity profile quinidine does not exhibit (IC₅₀ >100 µM for MAO‑A) [2]. This inverted selectivity pattern implies a distinct binding mode driven by the quinolin‑2‑one scaffold.

Monoamine oxidase B inhibition Neuroprotection Enzyme selectivity

Antiarrhythmic Potency Parity in Ventricular Fibrillation: Target Compound Matches Quinidine ED₅₀ in the BaCl₂ Rabbit Model

In the BaCl₂‑induced ventricular arrhythmia model in rabbits, the target compound and quinidine exhibit identical antiarrhythmic potency, with ED₅₀ values of 0.010 mmoles/kg each [1]. In contrast, the alternative metabolite 3‑hydroxyquinidine is less potent and concurrently more toxic in the same model. In the chloroform‑hypoxia‑induced ventricular fibrillation assay in mice, the target compound (ED₅₀ 0.21 mmoles/kg) is statistically equipotent to both quinidine (0.18 mmoles/kg) and 3‑hydroxyquinidine (0.17 mmoles/kg) [2]. This combination of preserved antiarrhythmic efficacy and reduced toxicity relative to 3‑hydroxyquinidine provides a functional advantage.

Antiarrhythmic pharmacology Class I antiarrhythmic In vivo arrhythmia model

Proarrhythmic Risk Discrimination: Absence of Early Afterdepolarizations at Long Cycle Lengths

In a systematic in‑vitro electrophysiology study of canine Purkinje fibers, compounds were superfused at 10 µM for 1 hour and action potentials recorded at basic cycle lengths (BCLs) of 300–8000 msec. Quinidine, dihydroquinidine, 3‑hydroxyquinidine, and O‑desmethylquinidine all provoked early afterdepolarizations (EADs) at long BCLs [1]. The target compound (2′‑oxoquinidinone) produced statistically significant APD₉₀ prolongation at BCL = 4000 msec—qualitatively similar to other metabolites—but was uniquely devoid of EAD induction [2]. This divergence marks the target compound as the least proarrhythmic among tested quinidine‑related agents.

Cardiac electrophysiology Proarrhythmia Safety pharmacology

Serum Accumulation Ratio: Lower Steady‑State Exposure Relative to Quinidine Versus 3‑Hydroxyquinidine

In 25 cardiac patients on long‑term quinidine therapy, protein‑binding‑corrected serum‑water ratios (metabolite/quinidine) were 0.39 ± 0.44 (SD) for the target compound and 0.61 ± 0.31 for 3‑hydroxyquinidine [1]. This 36% lower accumulation ratio indicates that the target compound circulates at systematically lower free concentrations than 3‑hydroxyquinidine, yet achieves comparable antiarrhythmic potency (see Evidence Item 2). Seven patients had free metabolite concentrations approaching or exceeding that of quinidine, underscoring inter‑individual variability that must be factored into experimental design.

Clinical pharmacokinetics Metabolite monitoring Therapeutic drug monitoring

Frequency‑Dependent Vmax Depression: Kinetics Equivalent to Quinidine, Superior to Quinidine‑N‑Oxide

At a stimulation BCL of 300 msec, all tested compounds except quinidine‑N‑oxide produced statistically significant reduction in maximum phase‑0 upstroke velocity (Vmax) in canine Purkinje fibers [1]. The target compound exhibited time constants for onset and recovery from frequency‑dependent Vmax depression that were indistinguishable from those of quinidine, consistent with class‑I antiarrhythmic behavior [2]. Quinidine‑N‑oxide, a commonly used impurity control, lacked significant Vmax depression entirely, confirming its unsuitability as a functional comparator.

Sodium channel block Use-dependence Electrophysiology

Optimal Research and Industrial Use Cases for 4-(Hydroxy((1S)-5-vinylquinuclidin-2-yl)methyl)-6-methoxyquinolin-2(1H)-one Based on Quantitative Differentiation Evidence


Mechanistic Studies of Class‑I Antiarrhythmic Sodium‑Channel Block Without Proarrhythmic Confounding

The compound uniquely provides quinidine‑equivalent sodium‑channel blocking kinetics (matched Vmax depression onset/recovery time constants) while completely sparing EAD induction at long cycle lengths [1][2]. This permits investigators to isolate use‑dependent sodium‑channel pharmacology from the confounding repolarization‑related proarrhythmia that accompanies quinidine, 3‑hydroxyquinidine, or dihydroquinidine. Ideal for patch‑clamp electrophysiology, optical mapping of cardiac preparations, and safety‑pharmacology panels requiring a reference class‑I agent with a reduced torsadogenic signature.

Monoamine Oxidase‑B Selective Probe for CNS Drug Discovery

With an MAO‑B IC₅₀ of 4.01 µM and a 7.6‑fold selectivity over MAO‑A—a profile quinidine lacks entirely—the compound serves as a differentiated starting scaffold for structure‑activity relationship (SAR) campaigns targeting MAO‑B‑linked neurodegenerative conditions [3][4]. Its cinchona‑alkaloid backbone provides synthetic tractability for further derivatization, and its quinolin‑2(1H)-one core is a privileged substructure in CNS‑penetrant small molecules.

Analytical Reference Standard for Quinidine Metabolite Identification and Quantification in Pharmacokinetic Studies

As a well‑characterized quinidine metabolite with defined serum accumulation ratios (0.39 ± 0.44 relative to quinidine) and established HPLC‑based quantitation methods, the compound is an essential reference standard for therapeutic drug monitoring, pharmacokinetic‑pharmacodynamic modeling, and drug‑drug interaction studies involving quinidine [5]. Its stable quinolin‑2(1H)-one chromophore provides distinct UV/fluorescence detection properties that facilitate simultaneous multi‑metabolite profiling.

In‑Vivo Antiarrhythmic Efficacy Models Requiring Quinidine‑Equivalent Potency with Divergent Toxicity Profile

In the BaCl₂‑induced ventricular arrhythmia rabbit model, the compound achieves the same ED₅₀ (0.010 mmoles/kg) as quinidine while exhibiting lower toxicity than 3‑hydroxyquinidine [6]. This equivalence‑with‑divergence profile makes the compound the preferred choice for in‑vivo studies aiming to dissect antiarrhythmic efficacy from metabolite‑driven adverse effects, particularly when chronic dosing or renal‑impairment models are employed.

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